ethyl (1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)carbamate
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Overview
Description
Ethyl (1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)carbamate is a synthetic organic compound that features a pyrazole ring substituted with a tetrahydropyran moiety and an ethyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)carbamate typically involves multi-step organic reactions
Synthesis of the Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Tetrahydropyran Moiety: The tetrahydropyran group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by a tetrahydropyran-2-ylmethyl group.
Formation of the Ethyl Carbamate Group: The final step involves the reaction of the intermediate compound with ethyl chloroformate in the presence of a base to form the ethyl carbamate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the ethyl carbamate, potentially converting it to an alcohol.
Substitution: The tetrahydropyran moiety can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazole N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe in biochemical assays due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydropyran and pyrazole moieties can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl (1H-pyrazol-4-yl)carbamate: Lacks the tetrahydropyran moiety, making it less sterically hindered.
Methyl (1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)carbamate: Similar structure but with a methyl group instead of an ethyl group, potentially affecting its reactivity and interactions.
Uniqueness
This compound is unique due to the combination of the tetrahydropyran moiety and the ethyl carbamate group, which can influence its chemical properties and biological activity. This combination may offer advantages in terms of stability, solubility, and specificity in various applications.
Properties
IUPAC Name |
ethyl N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-2-17-12(16)14-10-7-13-15(8-10)9-11-5-3-4-6-18-11/h7-8,11H,2-6,9H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZVOUYHUTZILU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CN(N=C1)CC2CCCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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